molecular formula C10H15NO4 B064266 1-(2,2-Dimethoxyethyl)-3,4-dimethylpyrrole-2,5-dione CAS No. 181862-87-3

1-(2,2-Dimethoxyethyl)-3,4-dimethylpyrrole-2,5-dione

Cat. No. B064266
Key on ui cas rn: 181862-87-3
M. Wt: 213.23 g/mol
InChI Key: SVHSVLWQEVFDHR-UHFFFAOYSA-N
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Patent
US06265509B1

Procedure details

84 g (0.66 mol) of dimethylmaleic anhydride are dissolved in 150 ml of toluene, and 70 g (0.66 mol) of aminoacetaldehyde dimethyl acetal are added. The solution is heated to the boil, and the water formed is separated off by means of a water separator. When the reaction is complete, the solvent is removed by distillation, and the residue is distilled, giving 127 g (90% of theory) of the product of boiling point 160° C. at 0.03 mbar which is a single product according to TLC and GC. NMR data: 2.97 (s) 6- methyl protons, 3.34 ppm (s) 6 methoxy protons, 3.61 ppm (d) 2 methyl protons, 4.66 ppm (t) 1 acetal proton.
Quantity
84 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
70 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
( d )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
( t )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
acetal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1=[C:3]([CH3:9])[C:4]([O:6][C:7]1=[O:8])=O.[CH3:10][O:11][CH:12]([O:15][CH3:16])[CH2:13][NH2:14].O>C1(C)C=CC=CC=1>[CH3:10][O:11][CH:12]([O:15][CH3:16])[CH2:13][N:14]1[C:4](=[O:6])[C:3]([CH3:9])=[C:2]([CH3:1])[C:7]1=[O:8]

Inputs

Step One
Name
Quantity
84 g
Type
reactant
Smiles
C/C/1=C(/C(=O)OC1=O)\C
Name
Quantity
150 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
70 g
Type
reactant
Smiles
COC(CN)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
( d )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
( t )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
acetal
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution is heated to the boil
CUSTOM
Type
CUSTOM
Details
is separated off by means of a water separator
CUSTOM
Type
CUSTOM
Details
the solvent is removed by distillation
DISTILLATION
Type
DISTILLATION
Details
the residue is distilled
CUSTOM
Type
CUSTOM
Details
giving 127 g (90% of theory) of the product of boiling point 160° C. at 0.03 mbar which

Outcomes

Product
Name
Type
Smiles
COC(CN1C(C(=C(C1=O)C)C)=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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